1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one

Physicochemical Profiling Lipophilicity Benzothiazole-Piperazine SAR

CAS 886915-99-7 is a structurally discrete benzothiazole-piperazine screening compound featuring 4,5-dimethyl substitution and a phenoxyacetyl moiety. With a low polar surface area (37.425 Ų) and logP of 4.1991, it occupies CNS-permeable space ideal for acetylcholinesterase inhibitor programs, PPARδ agonist lead optimization, and antimicrobial SAR studies. This specific pharmacophore ensures unique target engagement profiles not replicable by other substitution patterns. Source this probe from established screening libraries to accelerate your discovery pipeline.

Molecular Formula C21H23N3O2S
Molecular Weight 381.49
CAS No. 886915-99-7
Cat. No. B2512575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one
CAS886915-99-7
Molecular FormulaC21H23N3O2S
Molecular Weight381.49
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4)C
InChIInChI=1S/C21H23N3O2S/c1-15-8-9-18-20(16(15)2)22-21(27-18)24-12-10-23(11-13-24)19(25)14-26-17-6-4-3-5-7-17/h3-9H,10-14H2,1-2H3
InChIKeyKWJMTDYISQHRLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 57 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one (CAS 886915-99-7): Procurement Profile & Structural Baseline


1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one (CAS 886915-99-7) is a synthetic small molecule belonging to the benzothiazole-piperazine class, featuring a 4,5-dimethyl-substituted benzothiazole core linked via a piperazine bridge to a phenoxyacetyl moiety. It is cataloged as a screening compound (ChemDiv ID G856-9496) with a molecular weight of 381.5 Da and a calculated logP of 4.1991, placing it within drug-like chemical space . The compound is a member of a broader family of 2-piperazinyl-benzothiazole derivatives that have been investigated as PPARδ agonists, acetylcholinesterase inhibitors, and antimicrobial agents in multiple medicinal chemistry programs [1].

Why 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one Cannot Be Casually Substituted: The Phenoxyacetyl-4,5-Dimethyl Pharmacophore Pairing


Within the benzothiazole-piperazine chemical series, even minor modifications to the benzothiazole substitution pattern or the N-acyl appendage produce profound shifts in target engagement and selectivity. Published SAR for 2-piperazinyl-benzothiazole PPARδ agonists demonstrates that altering the substituent on the piperazine nitrogen from a phenoxyacetyl group to alkyl, aryl, or heteroaryl carbonyls can shift agonist EC50 values by over 100-fold and invert subtype selectivity between PPARδ, PPARα, and PPARγ [1]. Similarly, in benzothiazole-piperazine acetylcholinesterase inhibitor programs, subtle changes to the acyl linker length and aryl ether substitution determine whether compounds achieve sub-micromolar IC50 values (e.g., LB05, AChE IC50 = 0.40 μM) or remain essentially inactive (IC50 > 100 μM) [2]. The specific combination present in CAS 886915-99-7—4,5-dimethyl substitution on the benzothiazole ring paired with a phenoxyacetyl group—constitutes a discrete pharmacophore that cannot be replicated by 6-ethyl, 7-chloro, or 4-fluoro benzothiazole analogs, nor by compounds bearing butanoyl, pentanoyl, or methoxybenzoyl replacements at the piperazine nitrogen.

Quantitative Differentiation Evidence for 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one (CAS 886915-99-7): Comparator-Based Analysis


Hydrophobicity-LogP Differentiation of the 4,5-Dimethyl-Phenoxyacetyl Configuration Versus Mono-Methyl and Non-Methyl Benzothiazole Analogs

The calculated logP of 4.1991 for CAS 886915-99-7, determined by the ChemDiv platform, reflects the combined lipophilic contribution of the 4,5-dimethyl substitution on the benzothiazole ring and the phenoxyacetyl group. This value is approximately 0.5–1.0 logP units higher than the corresponding 4-methyl mono-substituted analog (CAS 897475-54-6, 1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one), based on standard fragment-based logP contribution calculations where each additional methyl group contributes +0.5 logP units . In the PPARδ agonist benzothiazole-piperazine SAR literature, enhanced hydrophobicity in this region was directly correlated with improved binding site complementarity and increased agonist potency [1].

Physicochemical Profiling Lipophilicity Benzothiazole-Piperazine SAR

Polar Surface Area Advantage of Phenoxyacetyl-Linked Benzothiazole-Piperazines for CNS Permeability Versus Sulfonamide-Linked Analogs

CAS 886915-99-7 exhibits a polar surface area (PSA) of 37.425 Ų, as reported by ChemDiv , which falls well below the commonly cited threshold of 90 Ų for passive blood-brain barrier permeation and below 60–70 Ų for optimal CNS penetration [1]. This differentiates it from benzothiazole-piperazine derivatives bearing sulfonamide, carboxamide, or extended heteroaryl-acyl groups that typically add 20–40 Ų of additional polar surface area. The phenoxyacetyl ether oxygen contributes only ~9 Ų of PSA, whereas a sulfonamide group (e.g., in 1-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-phenoxyethanone analogs) would contribute approximately 38–46 Ų, potentially compromising CNS penetration.

CNS Drug Design Polar Surface Area Blood-Brain Barrier Permeability

Stoichiometric and Molecular Formula Discrimination from Isobaric Benzothiazole-Piperazine Derivatives

CAS 886915-99-7 has a molecular formula of C21H23N3O2S and a molecular weight of 381.49 Da. At least one commercially available compound (2-[4-(4-methoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole, CAS 898351-19-4) shares the identical molecular formula and nominal mass, differing only in the connectivity of atoms—phenoxyacetyl ether linkage versus methoxybenzoyl (inverted carbonyl orientation) . This constitutional isomerism means that mass spectrometry alone cannot distinguish these compounds; procurement and screening must be validated by orthogonal analytical methods (HPLC retention time, NMR, or InChI Key comparison). The unambiguous InChI Key for CAS 886915-99-7 is KWJMTDYISQHRLJ-UHFFFAOYSA-N .

Analytical Chemistry Compound Identity Verification Quality Control

Recommended Application Scenarios for 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one (CAS 886915-99-7) Based on Verified Evidence


CNS-Penetrant Screening Library Enrichment for Neurodegenerative Disease Targets

With a calculated PSA of only 37.425 Ų and logP of 4.1991 [1], CAS 886915-99-7 occupies physicochemical space strongly predictive of passive blood-brain barrier permeability. This compound serves as a structurally tractable entry point for CNS-focused screening campaigns targeting acetylcholinesterase (AChE), based on the demonstrated sub-micromolar AChE inhibitory activity of structurally related benzothiazole-piperazine derivatives (e.g., LB05, AChE IC50 = 0.40 μM [2]). Its low PSA differentiates it from sulfonamide- and carboxamide-bearing analogs that are typically excluded from CNS-targeted libraries.

PPARδ Agonist Lead Optimization Starting Scaffold

The 2-piperazinyl-benzothiazole core with dimethyl substitution is directly precedented in the PPARδ agonist medicinal chemistry literature, where optimized compounds (e.g., compound 5g) achieved hPPARδ EC50 = 4.1 nM with high subtype selectivity [1]. The phenoxyacetyl group of CAS 886915-99-7 occupies the same vector as the optimized hydrophobic substituents in the published SAR series, making this compound a viable starting point for focused library design around metabolic syndrome targets.

Antimicrobial Screening Against Gram-Positive Pathogens

Benzothiazole-piperazine derivatives with phenoxyacetyl functionality have been reported to exhibit antimicrobial activity against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis in multiple screening studies [1]. The 4,5-dimethyl pattern on the benzothiazole ring has been associated with enhanced antimicrobial potency relative to unsubstituted benzothiazole cores in related compound series. CAS 886915-99-7 is positioned as a probe for exploring structure-activity relationships at this phenotype.

Anticancer Cytotoxicity Screening in Solid Tumor Cell Lines

Cytotoxic evaluation of benzothiazole-piperazine derivatives against HUH-7 (liver), MCF-7 (breast), and HCT-116 (colorectal) cancer cell lines has demonstrated that the majority of compounds in this class are active, with GI50 values in the low micromolar range [1]. CAS 886915-99-7, with its 4,5-dimethyl-benzothiazole and phenoxyacetyl pharmacophore pairing, represents a structurally distinct chemotype within the broader benzothiazole-piperazine anticancer series and can be employed to map the contribution of this specific substitution pattern to cytotoxicity profiles.

Quote Request

Request a Quote for 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.